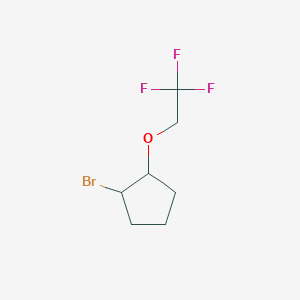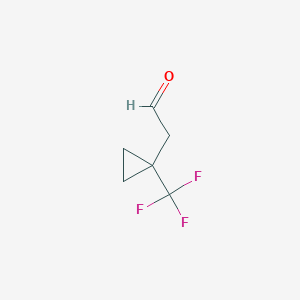
Isopropyl 2-(morpholin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-(morpholin-2-yl)acetate is a chemical compound with the molecular formula C9H17NO3. It is a derivative of morpholine, a heterocyclic amine that is commonly found in various biologically active molecules and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-(morpholin-2-yl)acetate can be achieved through several methods. One common approach involves the reaction of morpholine with isopropyl chloroacetate under basic conditions. The reaction typically proceeds as follows:
- Morpholine is reacted with isopropyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product is then extracted and purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(morpholin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The ester group in this compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Isopropyl 2-(morpholin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of isopropyl 2-(morpholin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets can vary, but they often involve key enzymes or receptors in biological systems .
Comparison with Similar Compounds
Isopropyl 2-(morpholin-2-yl)acetate can be compared with other similar compounds, such as:
Morpholine: A simpler structure with similar biological activity.
Isopropyl acetate: A related ester with different chemical properties and applications.
Other morpholine derivatives: Compounds like morpholine-2-carboxylate and morpholine-4-carboxylate, which share structural similarities but differ in their functional groups and reactivity
The uniqueness of this compound lies in its specific ester functional group and the presence of the morpholine ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
propan-2-yl 2-morpholin-2-ylacetate |
InChI |
InChI=1S/C9H17NO3/c1-7(2)13-9(11)5-8-6-10-3-4-12-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
WRZHVDSVJYSJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


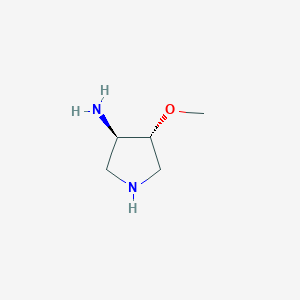
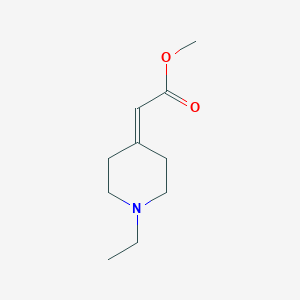

![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)
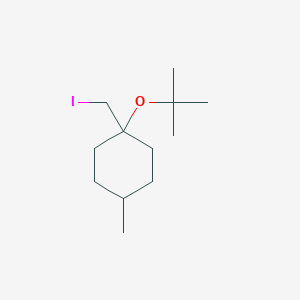
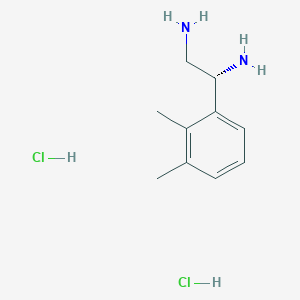


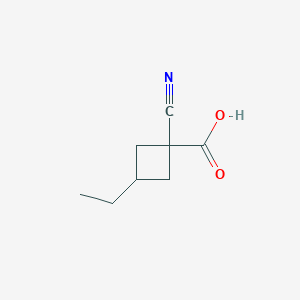
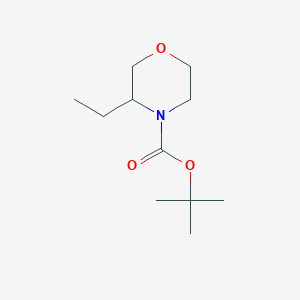
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
